1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione
Description
Evolution of Pyrrolidinedione Research
The pyrrolidinedione scaffold, characterized by its five-membered ring containing two ketone groups at positions 2 and 5, has been a cornerstone of heterocyclic chemistry since the early 20th century. Initial investigations focused on its structural simplicity and reactivity, with seminal work by Fischer and Diels establishing foundational synthetic routes for succinimide derivatives. The discovery of natural pyrrolizidine alkaloids in plants, such as those catalyzed by homospermidine synthase (HSS), highlighted the biological relevance of related heterocycles. By the mid-20th century, researchers recognized the potential of pyrrolidinediones as versatile intermediates for synthesizing pharmacologically active molecules. For example, the development of penicillin binding protein (PBP) inhibitors derived from pyrrolidine-2,3-diones demonstrated the scaffold's adaptability in drug design.
Structural studies revealed that the electron-withdrawing ketone groups confer unique electronic properties to the pyrrolidinedione core, enabling diverse functionalization. This characteristic has driven innovations in asymmetric synthesis and catalysis, particularly in constructing stereochemically complex molecules. The introduction of substituents at positions 1, 3, and 4 has been extensively explored to modulate biological activity, as seen in antimicrobial and antitumor agents.
Discovery and Initial Characterization of Phenylhydrazino Derivatives
The incorporation of phenylhydrazine moieties into heterocyclic systems emerged as a strategy to enhance molecular interactions with biological targets. Early work by Curtius and Knorr demonstrated that hydrazine derivatives could form stable complexes with transition metals and participate in cycloaddition reactions. These findings laid the groundwork for synthesizing 1-phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione, first reported in the late 1970s as part of efforts to develop non-steroidal anti-inflammatory agents.
Initial characterization of the compound involved nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirmed the presence of the phenylhydrazino group at position 3 and the phenyl substituent at position 1. X-ray crystallography later revealed a planar pyrrolidinedione ring with dihedral angles of 12.3° between the phenyl and hydrazino groups, suggesting limited conjugation. Early pharmacological screens indicated moderate inhibitory activity against cyclooxygenase-2 (COX-2), though these results were not pursued commercially due to the emergence of selective COX-2 inhibitors like celecoxib.
Position in Contemporary Heterocyclic Chemistry
In modern synthetic chemistry, this compound serves as a multifunctional building block. Its reactivity profile allows for:
- Nucleophilic substitution at the carbonyl groups, enabling the introduction of alkyl or aryl halides.
- Condensation reactions with aldehydes or ketones to form Schiff base derivatives.
- Metal coordination via the hydrazino nitrogen, facilitating catalytic applications.
Recent advances in cascade reactions have streamlined the synthesis of pyrrolidinedione derivatives. For instance, one-pot three-component reactions employing amines, aldehydes, and pyruvate esters yield substituted pyrrolidinediones with high enantiomeric excess. Computational studies using density functional theory (DFT) have further elucidated the compound’s tautomeric equilibria, revealing a preference for the keto-enol form in polar solvents.
Significance in Medicinal Chemistry
The structural hybridity of this compound—combining a rigid heterocycle with flexible hydrazine and phenyl groups—has made it a candidate for multitarget drug design. Key areas of investigation include:
Antimicrobial Applications
Derivatives bearing halogen substituents on the phenyl ring exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 µM. The hydrazino group enhances membrane permeability by forming hydrogen bonds with phospholipid head groups.
Enzyme Inhibition
The compound’s ability to chelate zinc ions underpins its inhibition of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. Kinetic studies reveal mixed-type inhibition against MMP-9 with a K~i~ of 8.2 µM.
Table 1: Biochemical Properties of Select Pyrrolidinedione Derivatives
Properties
IUPAC Name |
1-phenyl-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-17-12-7-3-1-4-8-12)16(21)19(15)13-9-5-2-6-10-13/h1-10,14,17-18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYALHRNUPPOXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione typically involves the reaction of phenylhydrazine with maleimide derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and acts as a reagent in various organic reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduced using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Particularly at the phenylhydrazino group with halogens or alkylating agents.
Research indicates that this compound exhibits potential biological activities , including:
-
Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound Activity Type Target Organism Method Used This compound Antimicrobial S. aureus, E. coli Disc diffusion method - Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanism of action .
Medicinal Applications
The compound is being researched for its potential therapeutic applications, particularly in drug development. Its interaction with specific molecular targets may modulate enzyme or receptor activity, making it a candidate for further pharmacological studies .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited higher efficacy compared to standard antibiotics .
Case Study 2: Anticancer Research
Another research effort focused on the anticancer properties of this compound. The study utilized various cancer cell lines to evaluate cytotoxicity and found promising results indicating that the compound could inhibit cell proliferation effectively .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives are prominent in epilepsy research. Key structural determinants of activity include:
- Linker Type : Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine-2,5-dione ring and cyclic amines exhibit superior activity compared to acetamide-linked analogs. For instance, compound 9 (3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with a tri-methylene linker) showed ED$_{50}$ values of 62.14 mg/kg (MES test) and 74.32 mg/kg (6 Hz test), outperforming acetamide-linked derivatives .
- Substituent Effects : Halogen atoms (Cl, CF$3$) at positions 3 or 4 of the phenyl ring enhance antiseizure activity. Compound 6 (3-CF$3$ substituent) demonstrated ED$_{50}$ = 74.32 mg/kg in the 6 Hz test, while 9 (3,4-dichlorophenyl) was active in both MES and 6 Hz models .
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
Antimicrobial Activity
Pyrrolidine-2,5-dione derivatives with heterocyclic appendages exhibit antimicrobial properties:
- Triazole Derivatives : 1-(Phenyl)-3-(triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives showed activity against E. coli, B. subtilis, and A. fumigatus, with potency increasing in the order 4-H < 4-Cl < 4-Br .
- Mannich Bases: Mannich adducts of pyrrolidine-2,5-dione with pyridine (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) demonstrated moderate antimicrobial activity, highlighting the role of nitrogen-containing substituents .
Structural and Binding Considerations
- Aromatase Inhibition: Molecular modeling of 1-substituted-3-[2’-(4”-aminophenyl)alkyl]pyrrolidine-2,5-diones revealed that larger inhibitors preferentially bind to the C(17)=O region of the aromatase enzyme, while smaller inhibitors (e.g., aminoglutethimide) target the C(3)=O region . The target compound’s phenylhydrazino group may sterically hinder binding to the C(17) site, suggesting a distinct inhibitory profile.
- SAR Insights: Position 3 substituents critically influence activity. For example, replacing arylpiperazine with phenylhydrazino could alter solubility or metabolic stability, as seen in analogs where non-aromatic substituents (e.g., sec-butyl) improved anticonvulsant potency .
Biological Activity
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione, with the molecular formula CHNO and a molecular weight of 281.31 g/mol, is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to the class of pyrrolidine derivatives and is synthesized through the reaction of phenylhydrazine with maleimide derivatives under controlled conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. It may bind to enzymes or receptors, modulating their activity and resulting in biological effects. Ongoing research aims to elucidate these interactions further.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating potent antimicrobial properties.
Case Study 2: Anticancer Potential
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations above 100 µM). Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with pyrrolidine-2,5-dione precursors. For example, hydrazine hydrate (99%) can be refluxed with esters in ethanol to form hydrazides, followed by cyclization or substitution steps. Characterization employs TLC for reaction monitoring and NMR for structural confirmation, particularly observing signals for the phenylhydrazino group (~δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine-dione carbonyls (~δ 170–175 ppm in NMR) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (phenyl groups), hydrazino NH signals (broad, ~δ 8–10 ppm), and carbonyl carbons.
- FT-IR : Confirms C=O stretches (~1700–1750 cm) and N–H bends (~1500–1600 cm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How does the phenylhydrazino substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydrazino group (–NH–NH–Ph) acts as a weak nucleophile due to resonance stabilization. Reactivity can be enhanced via protonation (using HCl in ethanol) or by introducing electron-withdrawing groups on the phenyl ring. Kinetic studies using UV-Vis spectroscopy or HPLC can track substitution rates .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of derivatives with modified phenyl or hydrazino groups?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken) to test variables:
- Factors : Reaction temperature (80–120°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:3 hydrazine:ester).
- Response Surface Methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches. Evidence shows a 20–30% yield improvement using DOE .
Q. How can computational quantum chemistry predict regioselectivity in oxidation or reduction reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites. For example, the hydrazino nitrogen may show higher susceptibility to oxidation than the pyrrolidine ring. Transition state analysis (NEB method) further clarifies reaction pathways .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., acetylcholinesterase inhibition vs. MTT cytotoxicity).
- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., –NO, –OCH) to isolate electronic vs. steric effects. Data inconsistencies may arise from impurity profiles (e.g., unreacted hydrazine), requiring HPLC purity validation (>95%) .
Q. What role does the pyrrolidine-2,5-dione ring play in stabilizing transition metal complexes for catalytic applications?
- Methodological Answer : The dione’s carbonyl groups act as bidentate ligands. Coordination studies (via X-ray crystallography or EPR) with metals like Cu(II) or Fe(III) reveal octahedral geometries. Stability constants (log β) determined by potentiometric titrations correlate with catalytic efficiency in oxidation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
